molecular formula C18H30N2O4 B4900702 N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide

Cat. No.: B4900702
M. Wt: 338.4 g/mol
InChI Key: GEGWYHYVJKKBFZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with three ethoxy groups and a dimethylaminopropyl side chain

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-6-22-15-12-14(18(21)19-10-9-11-20(4)5)13-16(23-7-2)17(15)24-8-3/h12-13H,6-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGWYHYVJKKBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is often catalyzed by agents such as lead acetate under solvent-free conditions to enhance the reaction rate and yield . The process involves amidation, where the carboxylic acid group of the benzoic acid reacts with the amine group of the diamine to form the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Industrial methods may also employ different catalysts and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethoxy groups and the dimethylaminopropyl side chain can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminopropyl side chain can interact with specific sites on these targets, leading to changes in their activity or function. The ethoxy groups may also play a role in modulating the compound’s overall properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]acrylamide: Similar in structure but with an acrylamide group instead of a benzamide.

    N,N,N’,N’-tetramethyl-1,3-propanediamine: Contains a similar dimethylaminopropyl group but lacks the benzamide core.

    3,3’-iminobis(N,N-dimethylpropylamine): Another compound with a dimethylaminopropyl group but with different connectivity and functional groups.

Uniqueness

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide is unique due to its combination of a benzamide core with three ethoxy groups and a dimethylaminopropyl side chain

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